![molecular formula C29H24N2O4S B1242659 7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSM-24543 is a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
1. Biodegradation and Environmental Impact
Polycyclic aromatic hydrocarbons (PAHs) like Phenanthrene, which shares a structural resemblance with the query compound, are known for their environmental persistence and toxicity. Sphingomonads, a group of microorganisms, have shown the ability to degrade Phenanthrene in contaminated soils and sediments. This suggests potential environmental applications in bioremediation efforts to manage PAH contamination (Waigi et al., 2015).
2. Chemical Structure and Biological Activity
The structural features of cyclopenta[c]phenanthrenes (CP[c]Phs), which are structurally related to the query compound, have been studied for their environmental occurrence, chemical properties, and potential biological activities. These studies aim to understand the risks associated with these compounds and their potential impact on living organisms, suggesting a focus on risk assessment and environmental health (Brzuzan et al., 2013).
3. Pharmacological Properties and Therapeutic Potential
Compounds like Osthole, which share structural features with the query compound, have demonstrated multiple pharmacological actions, including neuroprotective, immunomodulatory, anticancer, and hepatoprotective activities. These findings suggest the potential therapeutic applications of structurally related compounds in various health conditions (Zhang et al., 2015).
4. Relationship with Biological Activities
The relationship between the chemical structure of mescaline and its analogs, including structural similarities to the query compound, and their biological activities in various species, has been explored. This suggests a potential interest in the study of such compounds for their effects on biological systems and their potential medicinal properties (Hardman et al., 1973).
5. Antioxidant Properties
Studies on Hydroxycinnamic acids (HCAs), structurally related to the query compound, have shown significant antioxidant properties. Understanding the structure-activity relationships of these compounds can lead to the development of potent antioxidants for the management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Eigenschaften
Molekularformel |
C29H24N2O4S |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
(14Z)-11-(2,5-dimethoxyphenyl)-14-[(3-hydroxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one |
InChI |
InChI=1S/C29H24N2O4S/c1-34-20-11-13-24(35-2)23(16-20)27-22-12-10-18-7-3-4-9-21(18)26(22)30-29-31(27)28(33)25(36-29)15-17-6-5-8-19(32)14-17/h3-9,11,13-16,27,32H,10,12H2,1-2H3/b25-15- |
InChI-Schlüssel |
CLHCQUDCQDMFRG-MYYYXRDXSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C/C6=CC(=CC=C6)O)/S5 |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC(=CC=C6)O)S5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



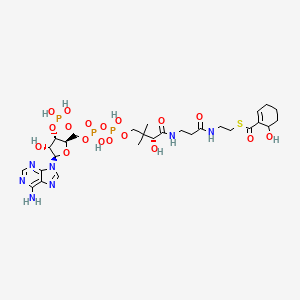
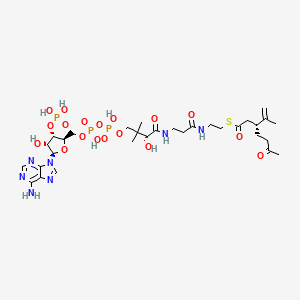

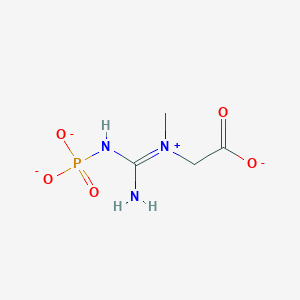
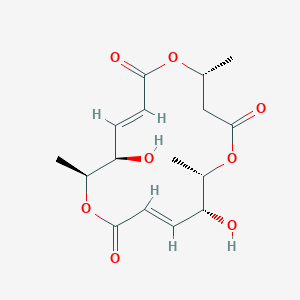
![1,3,6,7-Tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B1242582.png)



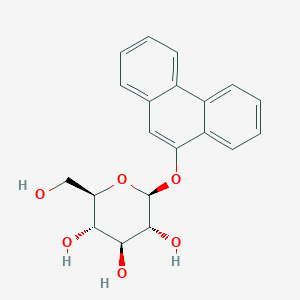
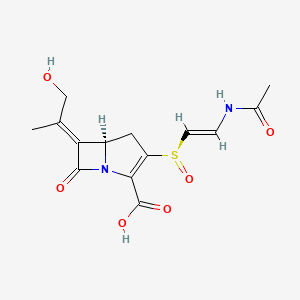
![(1R)-1,5-anhydro-1-[(3S,4S,5R)-3-(hexacosanoylamino)-4,5-dihydroxynonadecyl]-D-galactitol](/img/structure/B1242598.png)
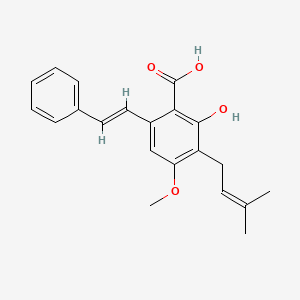
![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)